4-(Morpholin-4-yl)butan-2-ol

Vue d'ensemble

Description

4-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is known for its chiral properties and is used in various chemical and pharmaceutical applications. It is a key intermediate in the synthesis of several biologically active molecules and is often utilized in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)butan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 4-chlorobutan-2-ol under basic conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of enzyme-coated magnetic nanoparticles in a continuous flow biocatalysis system has also been explored for the enantiomer selective acylation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the substituent introduced, such as ethers or esters.

Applications De Recherche Scientifique

Biocatalysis

Overview:

4-(Morpholin-4-yl)butan-2-ol is frequently employed in biocatalytic processes, particularly for the kinetic resolution of racemic mixtures. The compound serves as a substrate for lipase B from Candida antarctica, which catalyzes its enantiomer-selective acylation.

Case Study:

A study demonstrated the use of a U-shaped microreactor for continuous flow biocatalysis involving this compound. The enzyme immobilized on magnetic nanoparticles (MNPs) significantly enhanced the reaction efficiency compared to traditional batch methods. Results indicated that the immobilized enzyme facilitated a higher conversion rate and selectivity for the desired enantiomer under continuous flow conditions .

Table: Kinetic Resolution Performance

| Reaction Mode | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|

| Batch Mode | 45 | 85 |

| Continuous Flow | 70 | 95 |

Pharmaceutical Synthesis

Overview:

As an intermediate, this compound is critical in synthesizing various pharmaceutical compounds, including mucolytic agents like Fedrilate. Its chiral nature allows for the development of enantiomerically pure drugs with enhanced biological activity.

Research Findings:

The synthesis of this compound can be achieved through methods such as the aza-Michael reaction followed by reduction processes. The resulting compounds exhibit low genotoxicity and are generally considered safe for pharmaceutical applications.

Overview:

Research has shown that this compound interacts with various biological targets, influencing cellular pathways related to cancer cell proliferation and apoptosis.

Case Study:

In vitro studies have assessed the compound's effects on different cancer cell lines, revealing potential antitumor activity. For instance, one study reported an IC50 value of 1.2 μM against gastric cancer cells, indicating significant bioactivity .

Industrial Applications

Overview:

Beyond laboratory settings, this compound is utilized in industrial chemical processes as a reagent or intermediate in the production of diverse chemical products.

Applications:

The compound's properties make it suitable for various applications in organic synthesis and industrial biocatalysis, contributing to more sustainable manufacturing practices .

Mécanisme D'action

The mechanism of action of 4-(Morpholin-4-yl)butan-2-ol involves its interaction with specific molecular targets. In medicinal applications, the compound may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound it is derived from .

Comparaison Avec Des Composés Similaires

4-(Morpholin-4-yl)butan-2-ol can be compared with other similar compounds such as:

4-(Morpholin-4-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.

4-(Morpholin-4-yl)butan-2-one: The hydroxyl group is replaced by a ketone group.

4-(Morpholin-4-yl)butanoic acid: The hydroxyl group is replaced by a carboxylic acid group.

The uniqueness of this compound lies in its chiral nature and its ability to undergo selective reactions, making it valuable in the synthesis of enantiomerically pure compounds .

Activité Biologique

4-(Morpholin-4-yl)butan-2-ol, a chiral alcohol with the chemical formula C₈H₁₇NO₂, is recognized for its significant biological activity and utility in medicinal chemistry. This compound features a morpholine ring, enhancing its solubility and biological interactions, making it a valuable scaffold in drug development. Its role as an intermediate in synthesizing various pharmaceuticals, including the mucolytic drug Fedrilate, underscores its importance in therapeutic applications.

Chemical Structure and Properties

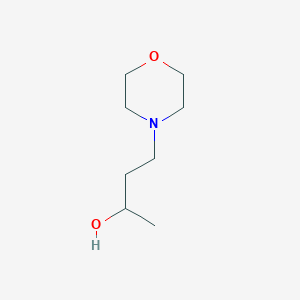

The structure of this compound can be represented as follows:

This compound is characterized by:

- Morpholine ring : Contributes to solubility and biological activity.

- Hydroxyl group (-OH) : Present on the second carbon of the butane chain, crucial for its biological interactions.

Biological Activity

Research has demonstrated that this compound exhibits diverse biological activities, particularly in pharmacological contexts. Below are key findings related to its biological activity:

Antitumor Activity

In vitro studies have shown that derivatives of this compound can exhibit significant antitumor effects. For instance, one study reported that a compound containing this moiety demonstrated an IC50 value of 1.2 μM against the Nagoya University Gastric Cancer (NUGC-3) cell line . This suggests potential applications in cancer therapeutics.

Genotoxicity and Safety

Certain derivatives of this compound have been evaluated for genotoxicity, indicating low levels of genotoxic effects and a general safety profile suitable for pharmaceutical use. This property is critical for compounds intended for therapeutic applications.

Mechanistic Insights

The compound interacts with various biological targets, influencing cellular pathways related to cancer cell proliferation and apoptosis. Its ability to modulate these pathways positions it as an intriguing candidate for further pharmacological investigation.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including kinetic resolution techniques using biocatalysts such as lipase B from Candida antarctica immobilized on magnetic nanoparticles (MNPs) . This approach not only enhances the yield but also maintains high enantiomeric purity.

Applications in Drug Development

The compound serves as a chiral building block in drug synthesis, reflecting its versatility in medicinal chemistry. Notably, it is involved in the synthesis of various pharmaceutical agents, including:

- Fedrilate : A centrally acting cough suppressant.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique features of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Phenethylamino)butan-2-ol | Contains a phenethylamine group | Potential neuroactive properties |

| 4-(3,4-Dihydroquinolin-1(2H)-yl)butan-2-ol | Incorporates a quinoline moiety | Possible antimalarial activity |

| 3-(Morpholinomethyl)phenol | Morpholine linked to a phenolic structure | Antioxidant properties |

Propriétés

IUPAC Name |

4-morpholin-4-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBZAIRQNOBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.